2-(Cyclobutylmethoxy)ethan-1-amine

Description

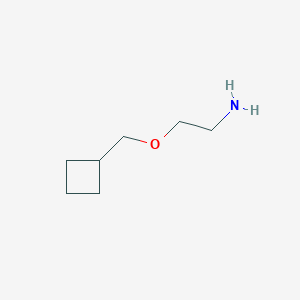

Structure

3D Structure

Properties

IUPAC Name |

2-(cyclobutylmethoxy)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c8-4-5-9-6-7-2-1-3-7/h7H,1-6,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFBGCGQJTVTFOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)COCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-(Cyclobutylmethoxy)ethan-1-amine CAS 1491746-50-9 properties

Technical Monograph: 2-(Cyclobutylmethoxy)ethan-1-amine

CAS: 1491746-50-9

Formula: C

Executive Summary

2-(Cyclobutylmethoxy)ethan-1-amine is a specialized aliphatic ether-amine building block used primarily in medicinal chemistry and drug discovery. Structurally, it consists of a primary ethylamine linker attached via an ether oxygen to a cyclobutyl methyl group.

This compound serves as a critical intermediate for introducing the cyclobutylmethoxy motif—a steric and lipophilic modulator that functions as a bioisostere for straight-chain alkyl ethers or cyclohexyl groups. By replacing flexible alkyl chains with the semi-rigid cyclobutyl ring, researchers can reduce conformational entropy, potentially improving binding affinity and metabolic stability (blocking

Key Utility:

-

Linkerology: Used in the synthesis of PROTACs and antibody-drug conjugates (ADCs) where specific chain length and lipophilicity are required.

-

Fragment-Based Drug Design (FBDD): Acts as a "cap" or "tail" to probe hydrophobic pockets in GPCRs and kinases.

-

Physicochemical Modulation: Increases LogP moderately compared to methoxy/ethoxy analogs while maintaining solubility via the ether oxygen.

Physicochemical Properties

Note: As a specialized intermediate, some values are predicted based on structure-activity relationship (SAR) algorithms and standard ether-amine class properties.

| Property | Value / Description | Source/Method |

| Appearance | Colorless to pale yellow liquid | Class Standard |

| Boiling Point | 185°C – 195°C (Predicted at 760 mmHg) | ACD/Labs |

| Density | 0.92 ± 0.05 g/cm³ | Predicted |

| pKa (Base) | 9.6 ± 0.2 (Primary Amine) | Calculated |

| LogP | 0.85 ± 0.3 | Consensus LogP |

| Solubility | Soluble in MeOH, DCM, DMSO, Water (moderate) | Polarity Analysis |

| H-Bond Donors | 1 (–NH | Structure |

| H-Bond Acceptors | 2 (–O–, –N) | Structure |

| Rotatable Bonds | 4 | Structure |

Synthesis & Manufacturing Methodologies

To ensure high purity and scalability, the synthesis of 2-(Cyclobutylmethoxy)ethan-1-amine typically follows one of two pathways. The Cyanoethylation-Reduction Route is preferred for industrial scalability, while the Williamson Ether Synthesis is common in laboratory settings for derivative generation.

Pathway A: Industrial Cyanoethylation (The "Nitrile" Route)

This method avoids expensive protecting groups and utilizes robust hydrogenation chemistry.

-

Michael Addition: Cyclobutylmethanol reacts with acrylonitrile in the presence of a catalytic base (Triton B or NaOH) to form 3-(cyclobutylmethoxy)propanenitrile.

-

Reaction Control: Temperature must be controlled (0–25°C) to prevent polymerization of acrylonitrile.

-

-

Reduction: The nitrile intermediate is reduced to the primary amine using Hydrogen gas (H

) and Raney Nickel or Lithium Aluminum Hydride (LiAlH

Pathway B: Williamson Ether Synthesis (Lab Scale)

Ideal for generating isotopically labeled analogs or when acrylonitrile handling is restricted.

-

Alkylation: Cyclobutylmethanol is deprotonated (NaH/THF) and reacted with N-Boc-2-bromoethylamine.

-

Deprotection: Acidic cleavage (TFA/DCM or HCl/Dioxane) yields the amine salt.

Figure 1: Dual synthetic pathways for CAS 1491746-50-9 highlighting industrial vs. laboratory routes.

Handling, Stability, and Safety

As a primary amine, this compound exhibits specific reactivity and stability profiles that dictate handling protocols.

-

Air Sensitivity: Primary amines react with atmospheric CO

to form carbamates. Store under Nitrogen or Argon. -

Oxidation: Susceptible to N-oxidation over time. Store in amber vials at -20°C for long-term stability.

-

Corrosivity: Likely corrosive to skin and mucous membranes (Class 8 equivalent). Wear nitrile gloves, safety goggles, and work in a fume hood.

-

Incompatibility: Avoid contact with strong oxidizing agents, acid chlorides, and anhydrides unless reaction is intended.

Experimental Protocol: General Amide Coupling

Scenario: Attaching CAS 1491746-50-9 to a carboxylic acid scaffold (R-COOH).

Reagents:

-

Carboxylic Acid Scaffold (1.0 equiv)

-

2-(Cyclobutylmethoxy)ethan-1-amine (1.2 equiv)

-

HATU (1.5 equiv)

-

DIPEA (Diisopropylethylamine) (3.0 equiv)

-

Solvent: Anhydrous DMF or DCM

Step-by-Step Methodology:

-

Activation: Dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.1 M concentration). Add DIPEA (3.0 equiv) and HATU (1.5 equiv). Stir at Room Temperature (RT) for 5–10 minutes to form the activated ester.

-

Addition: Add 2-(Cyclobutylmethoxy)ethan-1-amine (1.2 equiv) dropwise to the reaction mixture.

-

Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS for the disappearance of the acid and formation of the product mass [M+H]

. -

Workup: Dilute with EtOAc. Wash sequentially with saturated NaHCO

(2x), Water (1x), and Brine (1x). -

Purification: Dry organic layer over Na

SO

Applications in Drug Design

The cyclobutylmethoxy group is a strategic structural motif.

-

Metabolic Stability: The cyclobutyl ring is more resistant to Cytochrome P450 oxidation compared to linear alkyl chains. The ether linkage prevents rapid metabolic cleavage common to esters.

-

Conformational Restriction: The "puckered" conformation of the cyclobutyl ring (bond angles ~88°) creates a distinct vector compared to cyclopentyl or isopropyl groups, often improving selectivity for hydrophobic pockets in kinases or GPCRs.

-

Solubility Balance: The ether oxygen acts as a hydrogen bond acceptor, offsetting the lipophilicity of the cyclobutyl group and improving aqueous solubility compared to a pure alkyl chain.

Figure 2: Strategic application of the cyclobutylmethoxy motif in medicinal chemistry campaigns.

References

-

Wuitschik, G., et al. (2010). "Oxetanes as versatile elements in drug discovery and synthesis." Angewandte Chemie International Edition, 49(48), 8993-8995. (Contextual grounding for 4-membered rings). Link

-

Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529-2591. (Bioisosterism of cycloalkyl ethers). Link

-

Roughley, S. D., & Jordan, A. M. (2011). "The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates." Journal of Medicinal Chemistry, 54(10), 3451-3479. (Amide coupling protocols). Link

-

PubChem Compound Summary. (2024). "Cyclobutylmethanol." National Center for Biotechnology Information. (Precursor properties).[1] Link

Sources

An In-depth Technical Guide to 2-(Cyclobutylmethoxy)ethan-1-amine

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and characterization of 2-(Cyclobutylmethoxy)ethan-1-amine. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in the potential applications of novel alkoxyethanamines. The guide details a robust synthetic protocol, predicted spectroscopic data for structural elucidation, and essential safety and handling procedures. The unique structural motif of a cyclobutane ring linked to an aminoethyl ether offers a compelling scaffold for the design of new chemical entities with potential pharmacological or material science applications.

Introduction: The Significance of Alkoxyethanamines

Alkoxyaminoalcohols and their derivatives are a class of organic compounds that feature prominently in various fields of chemistry, including medicinal chemistry and materials science.[1][2] The presence of an amino group, a flexible ether linkage, and a variable alkyl or cycloalkyl group imparts a unique combination of properties, such as basicity, hydrogen bonding capability, and lipophilicity. These characteristics make them valuable as intermediates in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and specialty polymers.[2]

The cyclobutane moiety, in particular, has garnered significant interest in synthetic and medicinal chemistry.[1] Its rigid, three-dimensional structure can provide a well-defined orientation for functional groups, which can be advantageous for optimizing interactions with biological targets. The inclusion of a cyclobutane ring in a molecule can also influence its metabolic stability and pharmacokinetic profile. This guide focuses on 2-(Cyclobutylmethoxy)ethan-1-amine, a molecule that combines the key features of an alkoxyethanamine with the unique conformational constraints of a cyclobutane ring.

Chemical Structure and Properties

The chemical structure of 2-(Cyclobutylmethoxy)ethan-1-amine is characterized by a primary amine attached to an ethyl group, which is, in turn, linked to a cyclobutylmethyl group via an ether oxygen.

Structural Diagram

Caption: 2D Chemical Structure of 2-(Cyclobutylmethoxy)ethan-1-amine

Physicochemical Properties

| Property | Predicted Value | Source/Basis |

| IUPAC Name | 2-(Cyclobutylmethoxy)ethan-1-amine | |

| Molecular Formula | C₇H₁₅NO | |

| Molecular Weight | 129.20 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | Inferred from similar amines[4] |

| Boiling Point | ~180-190 °C | Extrapolated from similar structures |

| Density | ~0.9 g/mL | |

| Solubility | Soluble in water and common organic solvents | |

| pKa | ~9.5 - 10.5 | Typical for primary amines |

Synthesis of 2-(Cyclobutylmethoxy)ethan-1-amine

A robust and logical synthetic route to 2-(Cyclobutylmethoxy)ethan-1-amine can be achieved through a two-step process involving a Williamson ether synthesis followed by the reduction of a nitrile. This approach is favored for its high efficiency and the commercial availability of the starting materials.

Synthetic Workflow Diagram

Caption: Proposed two-step synthesis of 2-(Cyclobutylmethoxy)ethan-1-amine.

Experimental Protocol

Step 1: Synthesis of (Cyclobutylmethoxy)acetonitrile

-

Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon), add a suspension of sodium hydride (60% dispersion in mineral oil, 4.4 g, 0.11 mol) in anhydrous tetrahydrofuran (THF, 100 mL).

-

Addition of Alcohol: Cool the suspension to 0 °C using an ice bath. Slowly add cyclobutylmethanol (8.6 g, 0.1 mol) dropwise via the dropping funnel over 30 minutes. The evolution of hydrogen gas should be observed.

-

Alkoxide Formation: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour to ensure complete formation of the sodium cyclobutylmethoxide.

-

Nucleophilic Substitution: Cool the reaction mixture back to 0 °C and add 2-chloroacetonitrile (7.55 g, 0.1 mol) dropwise.

-

Reaction Completion and Workup: Allow the reaction to proceed at room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, carefully quench the reaction by the slow addition of water (20 mL).

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield (cyclobutylmethoxy)acetonitrile as a colorless oil.

Step 2: Synthesis of 2-(Cyclobutylmethoxy)ethan-1-amine

-

Reaction Setup: In a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄, 4.2 g, 0.11 mol) in anhydrous THF (150 mL).

-

Addition of Nitrile: Cool the suspension to 0 °C. Add a solution of (cyclobutylmethoxy)acetonitrile (12.5 g, 0.1 mol) in anhydrous THF (50 mL) dropwise via the dropping funnel at a rate that maintains the internal temperature below 10 °C.

-

Reduction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.

-

Quenching: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (4.2 mL), 15% aqueous sodium hydroxide (4.2 mL), and finally water (12.6 mL). A granular precipitate should form.

-

Isolation and Purification: Filter the precipitate and wash it with THF. Combine the filtrate and washings, and remove the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation to afford 2-(Cyclobutylmethoxy)ethan-1-amine as a colorless liquid.

Structural Characterization

The unambiguous identification and confirmation of the structure of 2-(Cyclobutylmethoxy)ethan-1-amine would be achieved through a combination of spectroscopic techniques.[5]

Predicted Spectroscopic Data

The following table summarizes the predicted spectroscopic data for the target compound.

| Technique | Predicted Spectral Features |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~3.5 (t, 2H, -O-CH₂-CH₂-NH₂), ~3.4 (d, 2H, -C₄H₇-CH₂-O-), ~2.8 (t, 2H, -CH₂-NH₂), ~2.5 (m, 1H, -CH- of cyclobutane), ~1.8-2.0 (m, 4H, cyclobutane CH₂), ~1.6-1.8 (m, 2H, cyclobutane CH₂), ~1.2 (s, 2H, -NH₂) |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~75 (-O-CH₂-), ~72 (-C₄H₇-CH₂-O-), ~42 (-CH₂-NH₂), ~35 (-CH- of cyclobutane), ~25 (cyclobutane CH₂), ~19 (cyclobutane CH₂) |

| FT-IR (neat) | ν (cm⁻¹): 3360-3280 (N-H stretch, primary amine), 2950-2850 (C-H stretch, alkane), 1590 (N-H bend), 1100 (C-O stretch, ether) |

| Mass Spec. (EI) | m/z (%): 129 (M⁺), 112 (M⁺ - NH₃), 83, 56, 44, 30 |

Potential Applications

While specific applications for 2-(Cyclobutylmethoxy)ethan-1-amine are not yet documented, its structural features suggest potential utility in several areas of research and development:

-

Pharmaceutical Intermediates: The primary amine functionality serves as a key handle for the introduction of this scaffold into more complex molecules with potential biological activity.[4][6]

-

Epoxy Curing Agents: Similar to other amines, it could function as a curing agent for epoxy resins, potentially imparting unique flexibility and thermal properties due to the cyclobutyl group.[2]

-

Corrosion Inhibitors: Amines are known to be effective corrosion inhibitors, and the alkoxy group in this molecule could enhance its solubility and performance in various formulations.[2]

-

Ligands in Coordination Chemistry: The bidentate N,O-ligation motif could be exploited in the design of novel ligands for metal catalysts.

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling 2-(Cyclobutylmethoxy)ethan-1-amine. Although specific toxicity data is unavailable, the compound should be treated as a potentially hazardous substance.

-

General Precautions: Handle in a well-ventilated fume hood.[7] Avoid contact with skin, eyes, and clothing.[8] Do not ingest or inhale.[9]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[10]

-

Fire Safety: The compound is likely a flammable liquid. Keep away from open flames, sparks, and other ignition sources.[7] Use appropriate fire extinguishing media such as carbon dioxide, dry chemical powder, or alcohol-resistant foam.[9]

-

Spill and Disposal: In case of a spill, absorb with an inert material and dispose of in accordance with local regulations.[8]

Conclusion

2-(Cyclobutylmethoxy)ethan-1-amine represents a structurally interesting and synthetically accessible molecule. This guide provides a foundational framework for its synthesis, characterization, and safe handling. The insights and protocols detailed herein are intended to facilitate further research into the properties and potential applications of this and related alkoxyethanamines, thereby empowering scientists and researchers to explore new frontiers in chemical synthesis and drug discovery.

References

- Safety Data Sheet. (n.d.).

- 2 - SAFETY DATA SHEET. (n.d.).

- SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).

- 2-(Cyclobutylmethoxy)-2-methylbutan-1-amine. PubChem. (n.d.).

- Material Safety Data Sheet. (n.d.).

- safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION - Enamine. (n.d.).

- 2-[1-(Aminomethyl)cyclobutoxy]ethan-1-ol. Benchchem. (n.d.).

- 2-(Cyclobutyl(methyl)amino)ethan-1-ol. PubChem. (n.d.).

- An integrated five-step continuous flow synthesis of 2-(1-cyclohexenyl)ethylamine: a key intermediate for morphinans. Reaction Chemistry & Engineering. (n.d.).

- amine applications and properties data - alkanolamines. (n.d.).

- 2-Cyclohexyl ethylamine. Chem-Impex. (n.d.).

- Spectroscopic Data of Ethanamine, N-methylene-: A Technical Guide. Benchchem. (n.d.).

Sources

- 1. benchchem.com [benchchem.com]

- 2. tomo-e.secure-link.jp [tomo-e.secure-link.jp]

- 3. 2-(Cyclobutyl(methyl)amino)ethan-1-ol | C7H15NO | CID 54561865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. An integrated five-step continuous flow synthesis of 2-(1-cyclohexenyl)ethylamine: a key intermediate for morphinans - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 7. files.dep.state.pa.us [files.dep.state.pa.us]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. accelachem.com [accelachem.com]

- 10. enamine.enamine.net [enamine.enamine.net]

2-(Cyclobutylmethoxy)ethan-1-amine molecular weight and formula

An In-depth Technical Guide to 2-(Cyclobutylmethoxy)ethan-1-amine

Abstract

This technical guide provides a comprehensive overview of 2-(Cyclobutylmethoxy)ethan-1-amine, a novel amine derivative with potential applications in pharmaceutical and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related analogs and established chemical principles to detail its physicochemical properties, propose a viable synthetic route, and discuss its potential applications, particularly within the realm of drug discovery. This guide is intended for researchers, chemists, and professionals in drug development who are interested in the strategic incorporation of the cyclobutyl motif and amino ether scaffolds in novel molecular entities.

Introduction and Molecular Identification

2-(Cyclobutylmethoxy)ethan-1-amine is a primary amine featuring a cyclobutylmethoxy side chain. While not extensively documented in mainstream chemical literature, its structure can be inferred from its nomenclature. The cyclobutyl group, a four-membered carbocycle, has garnered significant interest in medicinal chemistry. Its unique puckered conformation and influence on the spatial arrangement of pharmacophoric groups can lead to improved metabolic stability and binding affinity of drug candidates[1]. The amino ether moiety is also a prevalent feature in many biologically active compounds.

Based on standard chemical nomenclature, the molecular formula of 2-(Cyclobutylmethoxy)ethan-1-amine is determined to be C₇H₁₅NO , with a corresponding molecular weight of approximately 129.20 g/mol [2][3]. This is consistent with isomeric and closely related structures found in chemical databases[2][3].

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical properties and predicted spectroscopic data for 2-(Cyclobutylmethoxy)ethan-1-amine. These values are derived from computational models and analysis of structurally similar compounds.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₁₅NO | Calculated |

| Molecular Weight | 129.20 g/mol | [2] |

| Monoisotopic Mass | 129.115364 Da | [2][3] |

| XLogP3 (Predicted) | ~1.0 - 1.5 | Analog-based estimation |

| Hydrogen Bond Donor Count | 1 | Calculated |

| Hydrogen Bond Acceptor Count | 2 | Calculated |

| Rotatable Bond Count | 4 | Calculated |

| Topological Polar Surface Area | 35.25 Ų | Calculated |

Table 2: Predicted Spectroscopic Data

This predicted data is crucial for the identification and characterization of 2-(Cyclobutylmethoxy)ethan-1-amine in a laboratory setting.

| Spectroscopy | Predicted Data |

| ¹H NMR | ~7.5-8.5 ppm (broad s, 2H, -NH₂) , ~3.5 ppm (t, 2H, -O-CH₂-), ~3.4 ppm (d, 2H, Cyclobutyl-CH₂-O-), ~2.8 ppm (t, 2H, -CH₂-NH₂), ~2.5 ppm (m, 1H, Cyclobutyl-CH), ~1.8-2.0 ppm (m, 4H, Cyclobutyl-CH₂), ~1.6-1.7 ppm (m, 2H, Cyclobutyl-CH₂) |

| ¹³C NMR | ~75 ppm (Cyclobutyl-CH₂-O-) , ~70 ppm (-O-CH₂-), ~42 ppm (-CH₂-NH₂), ~35 ppm (Cyclobutyl-CH), ~25 ppm (Cyclobutyl-CH₂), ~19 ppm (Cyclobutyl-CH₂) |

| IR (Infrared) | ~3300-3400 cm⁻¹ (N-H stretch) , ~2850-2950 cm⁻¹ (C-H stretch), ~1600 cm⁻¹ (N-H bend), ~1100 cm⁻¹ (C-O stretch) |

| Mass Spectrometry (MS) | [M+H]⁺ = 130.1226 m/z |

Proposed Synthesis Protocol

A robust and scalable synthesis of 2-(Cyclobutylmethoxy)ethan-1-amine can be envisioned through a Williamson ether synthesis followed by a standard deprotection step. This approach offers high yields and utilizes readily available starting materials.

Experimental Workflow

Caption: Proposed two-step synthesis of 2-(Cyclobutylmethoxy)ethan-1-amine.

Step-by-Step Methodology

-

Alkoxide Formation: To a solution of cyclobutylmethanol (1.0 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C, add sodium hydride (1.1 eq., 60% dispersion in mineral oil) portion-wise. Allow the mixture to stir at room temperature for 30 minutes.

-

Williamson Ether Synthesis: To the resulting alkoxide solution, add a solution of N-Boc-2-bromoethylamine (1.05 eq.) in THF dropwise at 0 °C. The reaction is then warmed to room temperature and stirred for 12-18 hours.

-

Work-up and Purification: Quench the reaction with water and extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product, N-Boc-2-(cyclobutylmethoxy)ethan-1-amine, is purified by column chromatography.

-

Boc Deprotection: Dissolve the purified intermediate in dichloromethane (DCM). Add trifluoroacetic acid (TFA, 5-10 eq.) and stir at room temperature for 2-4 hours.

-

Final Isolation: Remove the solvent and excess TFA under reduced pressure. Dissolve the residue in a minimal amount of DCM and neutralize with a saturated solution of sodium bicarbonate. Extract the final product, 2-(Cyclobutylmethoxy)ethan-1-amine, with DCM, dry the organic layer, and concentrate to yield the pure amine.

Potential Applications in Drug Discovery

The structural features of 2-(Cyclobutylmethoxy)ethan-1-amine make it an attractive scaffold for the development of novel therapeutics.

-

Histamine H3 Receptor Antagonists: A patent for cyclobutyl amine derivatives has indicated their potential as histamine-3 (H3) receptor ligands[4]. The H3 receptor is a key target in the central nervous system for the treatment of various neurological and psychiatric disorders.

-

Improved Pharmacokinetic Properties: The incorporation of a cyclobutane ring can enhance the metabolic stability of a drug candidate by blocking potential sites of metabolism[1]. This can lead to improved oral bioavailability and a longer duration of action.

-

Conformational Constraint: The rigid, puckered nature of the cyclobutane ring can lock the side chain into a specific conformation, which can be beneficial for optimizing binding to a biological target[1].

-

Scaffold for Library Synthesis: As a primary amine, 2-(Cyclobutylmethoxy)ethan-1-amine is an excellent building block for the synthesis of a diverse library of compounds through techniques like reductive amination, acylation, and sulfonylation. This is a common strategy in early-stage drug discovery to explore the structure-activity relationship (SAR) around a novel scaffold.

Safety and Handling

While specific toxicity data for 2-(Cyclobutylmethoxy)ethan-1-amine is not available, it should be handled with the care appropriate for a primary amine.

-

General Precautions: Assume the compound is corrosive and may cause skin and eye irritation or burns.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling this compound[5].

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors.

-

Storage: Store in a cool, dry place away from oxidizing agents. Keep the container tightly sealed.

Conclusion

2-(Cyclobutylmethoxy)ethan-1-amine represents a promising, yet underexplored, chemical entity. Its combination of a metabolically robust cyclobutyl group and a versatile primary amine function makes it a valuable building block for the synthesis of novel compounds with potential therapeutic applications. The synthetic route proposed herein is practical and should enable further investigation into the biological and material properties of this and related compounds. As with any novel chemical, appropriate safety precautions should be taken during its handling and use.

References

-

Accela ChemBio Inc. Material Safety Data Sheet: 1-(1-Methylcyclobutyl)ethanamine Hydrochloride. Available at: [Link]

-

PubChem. 2-(Cyclobutylmethoxy)-2-methylbutan-1-amine. National Center for Biotechnology Information. Available at: [Link]

-

Hampton Research. Safety Data Sheet: 50% v/v Jeffamine® M-600® pH 7.0. Available at: [Link]

-

PubChemLite. 2-(1-methoxycyclobutyl)ethan-1-amine hydrochloride. Available at: [Link]

-

PubChem. 2-(Cyclobutyl(methyl)amino)ethan-1-ol. National Center for Biotechnology Information. Available at: [Link]

-

Organic Syntheses. Synthesis of Highly Enantiomerically Enriched Amines by Asymmetric Transfer Hydrogenation. Available at: [Link]

-

PubChem. 2-cyclobutyl-1-cyclohexyl-N-methylethanamine. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. (2-Cyclobutylethyl)(ethyl)amine. National Center for Biotechnology Information. Available at: [Link]

-

Wessjohann, L. A., et al. (2007). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 2(9), 1275-1289. Available at: [Link]

- Google Patents. CN109678734B - Method for preparing 2-methoxy ethylamine by directly catalyzing and aminating ethylene glycol monomethyl ether.

- Google Patents. EP1888523B1 - Cyclobutyl amine derivatives.

-

Chen, J., et al. (2020). An integrated five-step continuous flow synthesis of 2-(1-cyclohexenyl)ethylamine: a key intermediate for morphinans. Reaction Chemistry & Engineering, 5(2), 346-351. Available at: [Link]

-

Cheméo. Chemical Properties of Ethanamine, 2-methoxy- (CAS 109-85-3). Available at: [Link]

-

Iovine, V., et al. (2023). Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs. International Journal of Molecular Sciences, 24(7), 6581. Available at: [Link]

-

Wikipedia. Ethylamine. Available at: [Link]

-

Vanderveen, J. R., et al. (2014). Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

-

Ceusters, S. (2022). Eight-membered cyclic amines as novel scaffolds for drug discovery. PhD Thesis. Available at: [Link]

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-(Cyclobutyl(methyl)amino)ethan-1-ol | C7H15NO | CID 54561865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - 2-(1-methoxycyclobutyl)ethan-1-amine hydrochloride (C7H15NO) [pubchemlite.lcsb.uni.lu]

- 4. EP1888523B1 - Cyclobutyl amine derivatives - Google Patents [patents.google.com]

- 5. accelachem.com [accelachem.com]

Cyclobutyl Ether Amine Building Blocks: A Technical Guide to Morpholine Bioisosteres

Executive Summary

Cyclobutyl ether amines—specifically 3-alkoxycyclobutan-1-amines —have emerged as high-value bioisosteres for morpholine, piperidine, and cyclohexyl ether scaffolds in modern drug discovery.[1] By replacing the metabolically labile or conformationally flexible six-membered rings with a puckered, sp³-rich cyclobutane core, medicinal chemists can significantly alter the physicochemical profile (LogD, solubility) and metabolic stability of a lead compound while retaining critical vector alignment.

This guide details the structural logic, synthetic pathways, and experimental protocols required to deploy these building blocks effectively.

The Strategic Logic: Why Cyclobutyl Ether Amines?

Bioisosterism and Vector Alignment

The primary utility of the 3-alkoxycyclobutan-1-amine scaffold lies in its ability to mimic the spatial arrangement of morpholine or 4-alkoxypiperidine .[1]

-

The Geometric Mismatch/Match: A common misconception is that cyclobutane is a flat square. In reality, it adopts a puckered "butterfly" conformation (dihedral angle ~25-35°) to relieve torsional strain.

-

The Critical Stereochemical Insight:

-

In cyclohexane/morpholine, the trans-1,4-disubstitution allows for a stable diequatorial arrangement, extending the substituents linearly.

-

In cyclobutane, the cis-1,3-disubstitution corresponds to the diequatorial-like conformation.

-

Therefore, cis-3-alkoxycyclobutan-1-amine is the topological equivalent of trans-4-alkoxypiperidine or the vector mimic of morpholine .[1]

-

Metabolic Stability & Fsp³

Morpholine rings are often susceptible to oxidative metabolism at the carbon adjacent to the oxygen (hemiaminal formation) or nitrogen. The cyclobutane scaffold removes the heteroatom from the ring system while maintaining the polar ether handle, often blocking these soft metabolic spots. Furthermore, the high strain energy (~26 kcal/mol) of the cyclobutane ring paradoxically imparts chemical stability in biological systems, as the ring opening is kinetically disfavored under physiological conditions.

Structural Logic Diagram

Figure 1: Strategic rationale for replacing morpholine with cis-3-alkoxycyclobutane, highlighting the stereochemical correspondence.

Synthetic Methodologies

The synthesis of these building blocks typically avoids the direct formation of the ring via [2+2] cycloaddition (which is atom-inefficient for late-stage medicinal chemistry). Instead, it relies on the functionalization of commercially available 3-oxocyclobutanecarboxylic acid or 3-benzyloxycyclobutanone .[1]

The "Reductive Amination" Route (Preferred)

This is the most robust method for generating the amine. The key challenge is controlling the cis/trans ratio.

-

Thermodynamic Control: Using weak reducing agents like NaBH(OAc)₃ allows equilibration of the intermediate iminium species, favoring the thermodynamically more stable cis-isomer (diequatorial-like).

-

Kinetic Control: Bulky reducing agents (e.g., L-Selectride) can sometimes favor the trans-isomer (axial attack), but this is less common for this specific scaffold.

Synthetic Workflow Diagram

Figure 2: Synthetic decision tree for accessing 3-alkoxycyclobutan-1-amines from common precursors.

Experimental Protocols

Protocol A: Thermodynamic Reductive Amination (Targeting cis-Isomer)

Objective: Synthesis of cis-3-methoxycyclobutan-1-amine from 3-methoxycyclobutanone.[1]

Materials:

-

3-Methoxycyclobutanone (1.0 equiv)[1]

-

Amine source (e.g., Benzylamine or NH₄OAc for primary amine) (1.1 equiv)

-

Sodium triacetoxyborohydride (STAB) (1.5 equiv)

-

Dichloromethane (DCM) (anhydrous)

-

Acetic Acid (catalytic, 1-2 drops)

Methodology:

-

Imine Formation: In a flame-dried flask under N₂, dissolve 3-methoxycyclobutanone in anhydrous DCM (0.1 M). Add the amine and acetic acid. Stir at room temperature for 1-2 hours. Note: Pre-forming the imine ensures better conversion.

-

Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 15 minutes. The reaction is slightly exothermic.

-

Equilibration: Allow the reaction to warm to room temperature and stir for 12-16 hours. Crucial Step: The long stir time allows the hydride to deliver to the face that leads to the thermodynamic (cis) product.

-

Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x).[1] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: The cis and trans isomers are often separable by flash chromatography.[1] The cis isomer (more polar due to dipole alignment) typically elutes later than the trans isomer on silica gel, though this varies by substituent.

Protocol B: Etherification of 3-Hydroxycyclobutanes

Context: If building the ether from the alcohol. Warning: 3-Hydroxycyclobutanes are prone to elimination (ring opening or dehydration) under harsh basic conditions.[1] Recommended Method: Use Silver(I) Oxide (Ag₂O) mediated alkylation.[1]

-

Dissolve N-protected 3-aminocyclobutanol in DMF.[1]

-

Add Alkyl Iodide (3.0 equiv) and Ag₂O (2.0 equiv).[1]

-

Stir at ambient temperature for 24-48h. This mild condition prevents the elimination often seen with NaH.

Physicochemical Comparison Data

The following table highlights the advantages of the cyclobutyl ether scaffold over the traditional morpholine ring.

| Property | Morpholine | cis-3-Methoxycyclobutanamine | Impact |

| ClogP | -0.86 | -0.5 to 0.2 | Slightly more lipophilic, better membrane permeability.[1] |

| TPSA (Ų) | 12.0 (Ether O) | 9.2 (Ether O) | Reduced polar surface area; better BBB penetration. |

| Fsp³ | 1.0 | 1.0 | Retains high saturation (good solubility). |

| Metabolic Stability | Low (N-dealkylation, C-oxidation) | High | Removes hemiaminal liability.[1] |

| Conformation | Chair (Dynamic) | Puckered (Rigid) | Entropic benefit in binding if vectors match. |

References

-

Mykhailiuk, P. K. (2021).[1] Construction of Complex Cyclobutane Building Blocks. Organic Letters. Link

-

Wuitschik, G., et al. (2010).[2] Oxetanes as Promising Bioisosteres for the gem-Dimethyl Group. Journal of Medicinal Chemistry. Link (Contextual reference for strained rings).

-

Enamine Ltd. (2024).[1] Morpholine Bioisosteres for Drug Design. Enamine Technical Library. Link

-

Conner, M. L., & Brown, M. K. (2016). Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2+2] Cycloaddition. Journal of Organic Chemistry. Link

-

BenchChem. (2025).[1] 3-Hydroxycyclobutanone Experimental Protocols. BenchChem Protocols. Link

Sources

metabolic stability of cyclobutylmethoxy amine derivatives

An In-Depth Technical Guide to the Metabolic Stability of Cyclobutylmethoxy Amine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions.[1] This guide provides a comprehensive technical overview of the metabolic landscape of cyclobutylmethoxy amine derivatives, a chemical scaffold of growing interest in medicinal chemistry. We delve into the primary biotransformation pathways, including Phase I oxidation by Cytochrome P450 (CYP) and Aldehyde Oxidase (AO) enzymes, and Phase II conjugation, primarily N-glucuronidation. This document offers field-proven, step-by-step protocols for essential in vitro stability assays—liver microsomal and hepatocyte stability—and explains the causality behind experimental choices. Furthermore, we explore actionable strategies for enhancing metabolic robustness through targeted chemical modifications, such as metabolic blocking and bioisosteric replacement. The integration of detailed experimental workflows, data interpretation guidelines, and visual diagrams aims to equip drug discovery and development professionals with the expertise to anticipate and mitigate metabolic liabilities associated with this important class of compounds.

Introduction: The Critical Role of Metabolic Stability

In the trajectory of drug discovery, a candidate's journey from a promising hit to a viable therapeutic is gated by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[2] Among these, metabolic stability—the compound's susceptibility to biotransformation by drug-metabolizing enzymes—stands as a pivotal factor.[1] Poor metabolic stability can lead to rapid clearance from the body, resulting in insufficient in vivo exposure and diminished therapeutic efficacy.[3] Conversely, a compound that is too stable may accumulate, leading to potential toxicity.[3] The liver is the primary site of drug metabolism, where enzymes convert drug molecules into more polar, readily excretable metabolites.[4]

The cyclobutylmethoxy amine scaffold has emerged as a valuable motif in modern drug design. The cyclobutane ring is often incorporated to improve pharmacological properties by introducing conformational restriction, reducing planarity, and filling hydrophobic pockets.[5] Its unique structural features can also influence metabolic stability, making a thorough understanding of its metabolic fate essential.[6] This guide focuses on elucidating the metabolic pathways affecting this scaffold and providing the practical tools to assess and improve its stability profile.

The Metabolic Landscape of Cyclobutylmethoxy Amine Derivatives

The biotransformation of cyclobutylmethoxy amine derivatives typically proceeds through two main phases: Phase I functionalization and Phase II conjugation.[7]

Phase I Metabolism: The Primary Sites of Attack

Phase I reactions introduce or expose functional groups, primarily through oxidation.[8] For cyclobutylmethoxy amine derivatives, the key enzymatic players are the Cytochrome P450 (CYP) superfamily and Aldehyde Oxidase (AO).[9]

-

Cytochrome P450 (CYP) Enzymes : Located predominantly in the liver's endoplasmic reticulum, CYPs are the most significant family of enzymes in drug metabolism.[10] For this scaffold, CYP-mediated oxidation can occur at several "hotspots":

-

N-Dealkylation : The carbons alpha to the amine nitrogen are frequent targets for oxidation. This leads to the formation of an unstable carbinolamine intermediate that cleaves, resulting in the loss of an alkyl group.[11][12] This is often a major clearance pathway for secondary and tertiary amines.

-

Ring Hydroxylation : The cyclobutane ring itself can undergo hydroxylation, although its saturated, constrained nature can sometimes lend it greater stability compared to more flexible alkyl chains.[5]

-

O-Dealkylation : The methylene bridge between the cyclobutane and the ether oxygen can be oxidized, leading to the cleavage of the methoxy group. This pathway is analogous to the O-dealkylation of other ether-containing drugs.[11]

-

N-Oxidation : Tertiary amines can be directly oxidized on the nitrogen atom by flavin-containing monooxygenases (FMOs) or CYPs to form N-oxides.[11]

-

-

Aldehyde Oxidase (AO) : This cytosolic molybdo-flavoenzyme is gaining recognition for its significant role in the metabolism of nitrogen-containing heterocycles and iminium ions.[13][14] While CYPs execute electrophilic attacks, AO proceeds via a nucleophilic attack mechanism, often targeting electron-deficient carbons adjacent to a nitrogen atom.[15] If the amine or adjacent structures can be oxidized to an iminium intermediate by CYPs or monoamine oxidases (MAOs), AO can further oxidize this intermediate.[13][16] The relevance of AO should be considered, especially when CYP-mediated pathways are successfully blocked.

The diagram below illustrates the potential Phase I metabolic pathways for a representative cyclobutylmethoxy amine derivative.

Caption: Primary Phase I and Phase II metabolic pathways.

Phase II Metabolism: Conjugation for Excretion

Phase II reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion.

-

N-Glucuronidation : For amine-containing compounds, N-glucuronidation is a significant pathway.[17] Uridine diphosphate-glucuronosyltransferases (UGTs), particularly UGT1A3 and UGT1A4 in humans, catalyze the transfer of glucuronic acid to primary, secondary, and tertiary amines.[17][18] The formation of a quaternary ammonium-linked glucuronide from a tertiary amine is a unique and important metabolic route in humans.[19][20]

Assessing Metabolic Stability: A Practical Guide

Evaluating metabolic stability early in drug discovery is crucial for selecting candidates with favorable pharmacokinetic profiles.[2][21] In vitro assays using liver-derived subcellular fractions or cells are the workhorses for this assessment.[22]

Key In Vitro Methodologies

The choice of in vitro system depends on the specific question being asked. A tiered approach is often most effective.

-

Liver Microsomal Stability Assay :

-

Rationale & Expertise : Liver microsomes are vesicles of the endoplasmic reticulum and contain a high concentration of Phase I enzymes, especially CYPs.[3] This assay is a cost-effective, high-throughput screen to assess CYP-mediated metabolic liability. Its simplicity makes it ideal for the early lead optimization stage. The system requires the addition of a cofactor, NADPH, to function. Comparing compound turnover in the presence and absence of NADPH provides a definitive indication of CYP-dependent metabolism.

-

Trustworthiness : The protocol's validity is ensured by including positive control compounds with known metabolic fates (e.g., a high-clearance compound like Verapamil and a low-clearance compound like Warfarin). This validates that the enzymatic system is active and performing as expected.

-

-

Hepatocyte Stability Assay :

-

Rationale & Expertise : Hepatocytes are intact liver cells that contain the full complement of metabolic enzymes, including both Phase I (CYPs, AO) and Phase II (UGTs, SULTs) enzymes, as well as necessary cofactors and drug transporters.[21][22] This assay provides a more comprehensive and physiologically relevant picture of overall hepatic clearance. It is the gold standard in vitro model for predicting in vivo intrinsic clearance.

-

Trustworthiness : The viability of the cryopreserved hepatocytes must be confirmed before use (e.g., via Trypan Blue exclusion). Including known substrates for both Phase I and Phase II metabolism as controls ensures all relevant pathways are active.

-

Experimental Protocols

-

Preparation :

-

Thaw pooled human liver microsomes (e.g., 20 mg/mL stock) on ice.

-

Prepare a 1 M potassium phosphate buffer (pH 7.4).

-

Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

-

Prepare an NADPH regenerating system (NRS) solution (containing NADP+, glucose-6-phosphate, and G6P-dehydrogenase).

-

-

Incubation :

-

On a 96-well plate, combine buffer, microsomes (final concentration 0.5 mg/mL), and test compound (final concentration 1 µM).

-

Pre-incubate the plate at 37°C for 5 minutes to equilibrate.

-

Initiate the reaction by adding the NRS solution. For the negative control (T=0), add quenching solution before the NRS.

-

Incubate the plate at 37°C with shaking.

-

Take aliquots at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

-

-

Quenching & Analysis :

-

Stop the reaction at each time point by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.

-

Centrifuge the plate to pellet the precipitated protein.

-

Transfer the supernatant to a new plate for analysis.

-

Quantify the remaining parent compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3]

-

-

Preparation :

-

Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath.

-

Transfer to pre-warmed incubation medium and gently centrifuge to pellet the cells.

-

Resuspend the cells in fresh medium and determine cell viability and density. Adjust to a final density of 1 million viable cells/mL.

-

Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

-

-

Incubation :

-

In a 96-well plate, add the hepatocyte suspension.

-

Add the test compound (final concentration 1 µM).

-

Incubate the plate at 37°C in a humidified incubator with 5% CO₂.

-

Sample at designated time points (e.g., 0, 15, 30, 60, 120 minutes).

-

-

Quenching & Analysis :

-

Follow the same quenching and analysis procedure as described for the microsomal assay (Step 3).

-

The workflow for these in vitro assays can be visualized as follows:

Caption: A generalized workflow for in vitro metabolic stability assays.

Data Interpretation and Key Parameters

The primary output of these assays is the concentration of the parent drug over time. This data is used to calculate key pharmacokinetic parameters.

-

Half-Life (t½) : The time required for the concentration of the compound to decrease by half. It is calculated from the slope (k) of the natural log of the percent remaining versus time plot.

-

Equation : t½ = 0.693 / k

-

-

Intrinsic Clearance (CLint) : The inherent ability of the liver to metabolize a drug, independent of blood flow. It reflects the activity of the metabolic enzymes.[22]

-

Equation (Microsomes) : CLint (µL/min/mg protein) = (0.693 / t½) * (mL incubation / mg microsomal protein)

-

Equation (Hepatocytes) : CLint (µL/min/10⁶ cells) = (0.693 / t½) * (mL incubation / 10⁶ cells)

-

These in vitro CLint values can then be scaled to predict in vivo hepatic blood clearance and bioavailability.[22]

| Parameter | Low Stability | Moderate Stability | High Stability |

| Microsomal t½ (min) | < 15 | 15 - 60 | > 60 |

| Hepatocyte t½ (min) | < 30 | 30 - 120 | > 120 |

| Predicted Hepatic CL | High | Intermediate | Low |

Table 1: General classification of metabolic stability based on in vitro half-life.

Strategies for Enhancing Metabolic Stability

When a promising compound exhibits poor metabolic stability, medicinal chemists can employ several strategies to mitigate the liability. Understanding the metabolic pathway is the first step to rationally designing more robust molecules.[23]

-

Blocking Metabolic Hotspots :

-

Steric Hindrance : Introducing a bulky group near a metabolically labile site can physically block the enzyme's active site from accessing it. For example, adding a methyl or cyclopropyl group adjacent to a site of hydroxylation.[24]

-

Electronic Modification : Replacing a hydrogen atom with an electron-withdrawing group (like fluorine) can decrease the electron density of a nearby site, making it less susceptible to oxidative metabolism.[24]

-

-

Bioisosteric Replacement : This strategy involves replacing a metabolically labile moiety with a different functional group that retains the desired pharmacological activity but has improved metabolic properties.[24] For the cyclobutylmethoxy group, if O-dealkylation is a major issue, one might consider replacing the ether linkage with a more stable carbon-carbon bond or a different heteroatom-containing linker.

-

Deuteration : Replacing a carbon-hydrogen bond at a metabolic hotspot with a carbon-deuterium bond can slow the rate of metabolism. The C-D bond is stronger than the C-H bond, and its cleavage is often the rate-limiting step in CYP-mediated oxidation. This "kinetic isotope effect" can significantly increase the compound's half-life.[24]

Caption: Decision tree for selecting a metabolic stabilization strategy.

Conclusion and Future Perspectives

A thorough understanding and early assessment of the are indispensable for successful drug development. By leveraging a tiered approach of in vitro assays, from high-throughput microsomal screens to more physiologically relevant hepatocyte models, researchers can build a comprehensive profile of a compound's metabolic liabilities. The insights gained from these studies, particularly the identification of metabolic hotspots, empower medicinal chemists to rationally design next-generation analogs with enhanced stability and improved pharmacokinetic properties. As analytical techniques become more sensitive and in silico predictive models more accurate, the ability to forecast and engineer metabolic stability will continue to be a cornerstone of efficient and effective drug discovery.

References

-

Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from CRO Services - Nuvisan. [Link]

-

Kaivosaari, S., Finel, M., & Koskinen, M. (2003). Glucuronidation of amines and other xenobiotics catalyzed by expressed human UDP-glucuronosyltransferase 1A3. Clinical Pharmacology & Therapeutics. [Link]

-

Green, M. D., & Tephly, T. R. (1996). Glucuronidation of amines and hydroxylated xenobiotics and endobiotics catalyzed by expressed human UGT1.4 protein. Drug Metabolism and Disposition. [Link]

-

Guo, K., & Li, L. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A. [Link]

-

Kaivosaari, S., Finel, M., & Koskinen, M. (2001). Glucuronidation of amine substrates by purified and expressed UDP-glucuronosyltransferase proteins. Xenobiotica. [Link]

-

Creative Diagnostics. (2024, April 29). Metabolic Stability and Metabolite Analysis of Drugs. Retrieved from Creative Diagnostics. [Link]

-

S, S., & al, et. (2020). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Research & Reviews: A Journal of Drug Design and Discovery. [Link]

-

Baranczewski, P., Stańczak, A., Sundberg, K., Svensson, R., Wallin, A., Jansson, J., Garberg, P., & Postlind, H. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological Reports. [Link]

-

Tournaire, M. C., et al. (2014). The UDP-glucuronosyltransferases of the blood-brain barrier: their role in drug metabolism and detoxication. Frontiers in Cellular Neuroscience. [Link]

-

King, C. D., Green, M. D., & Tephly, T. R. (2001). Glucuronidation of amine substrates by purified and expressed UDP-glucuronosyltransferase proteins. Semantic Scholar. [Link]

-

ResearchGate. (2025). Comprehensive Profiling and Quantitation of Amine Group Containing Metabolites. Request PDF. [Link]

-

Davis, B. A., & Boulton, A. A. (1981). Determination of amines, amine metabolites and some amine metabolizing enzymes by high performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications. [Link]

-

Garattini, E., & Terao, M. (2020). The role of aldehyde oxidase in drug metabolism. ResearchGate. [Link]

-

Wikipedia. (n.d.). Aldehyde oxidase. Retrieved from Wikipedia. [Link]

-

Kalgutkar, A. S. (2012). Minimising the potential for metabolic activation in drug discovery. ResearchGate. [Link]

-

Garattini, E., & Terao, M. (2012). The role of aldehyde oxidase in drug metabolism. Expert Opinion on Drug Metabolism & Toxicology. [Link]

-

Capella, P., & Horning, E. C. (1966). Separation and Identification of Derivatives of Biologic Amines by Gas-Liquid Chromatography. Analytical Chemistry. [Link]

-

Sim, J., et al. (2025). Natural products targeting the metabolism of amino acids: from discovery to synthetic development. RSC Publishing. [Link]

-

Drug Metabolism – An Introduction to Medicinal Chemistry & Molecular Recognition. (n.d.). Drug Metabolism. Retrieved from Pressbooks. [Link]

-

Hanzlik, R. P. (n.d.). Drug Metabolism: Enzyme Mechanisms and Inhibition. Medicinal Chemistry. [Link]

-

Olsen, L. (2017). Aldehyde Oxidase: Reaction Mechanism and Prediction of Site of Metabolism. ACS Omega. [Link]

-

Cambridge MedChem Consulting. (n.d.). Aldehyde Oxidase. Retrieved from Cambridge MedChem Consulting. [Link]

-

Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. (n.d.). Drug Modifications to Improve Stability. Open Library Publishing Platform. [Link]

-

Singh, I., & Kumar, A. (2025). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC. [Link]

-

van der Velden, J. L. J., & Janssen, E. (2021). Cyclobutanes in Small-Molecule Drug Candidates. PMC. [Link]

-

Blobaum, A. L., & Hanzlik, R. P. (2015). Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes. PMC. [Link]

-

Blobaum, A. L., & Hanzlik, R. P. (2014). Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes. ResearchGate. [Link]

-

de Vlieger, J. S. B., & van den Heuvel, J. J. M. W. (2020). Biotransformation: Impact and Application of Metabolism in Drug Discovery. PMC. [Link]

-

Abdul-Manan, N., et al. (2014). Comprehensive physicochemical, pharmacokinetic and activity profiling of anti-TB agents. Journal of Antimicrobial Chemotherapy. [Link]

-

Bolleddula, J. (2014). Biotransformation and Bioactivation Reactions of Alicyclic Amines in Drug Molecules. Chemical Research in Toxicology. [Link]

-

ResearchGate. (n.d.). Enhancement of metabolic stability with structural modifications. ResearchGate. [Link]

-

Galal, R., & Taha, M. (2021). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. IntechOpen. [Link]

-

Bolleddula, J. (2025). Biotransformation and bioactivation reactions of alicyclic amines in drug molecules. Request PDF. [Link]

- Google Patents. (n.d.). EP1888523B1 - Cyclobutyl amine derivatives.

-

ResearchGate. (2026). Pharmacokinetics and Drug Interactions. ResearchGate. [Link]

-

Preissner, S. (2023). Biochemistry, Cytochrome P450. StatPearls. [Link]

-

Ndlovu, H. (2024). Xenobiotic Metabolism: Understanding Biotransformation Pathways, Enzymatic Mechanisms, and Multifaceted Impacts. Open Access Journals. [Link]

-

ResearchGate. (n.d.). Pathways of Biotransformation — Phase I Reactions. Request PDF. [Link]

-

Go, J., & Lee, J. (2024). Exploring the roles of cytochrome P450 enzymes and their inhibitors in cancers and non-neoplastic human diseases. PMC. [Link]

-

Lo, Y. C., et al. (2010). Drug metabolism and pharmacokinetics of 4-substituted methoxybenzoyl-aryl-thiazoles. PubMed. [Link]

-

MSD Manual Consumer Version. (n.d.). Drug Metabolism. Retrieved from MSD Manual Consumer Version. [Link]

-

Zanger, U. M., & Schwab, M. (2021). Cytochrome P450 Enzymes and Drug Metabolism in Humans. PMC. [Link]

-

MDPI. (n.d.). Food Bioactive Compounds and Their Interference in Drug Pharmacokinetic/Pharmacodynamic Profiles. Retrieved from MDPI. [Link]

-

StatPearls. (2023). Drug Metabolism. NCBI Bookshelf. [Link]

-

MDPI. (n.d.). Special Issue : Cytochrome P450 Enzymes in Drug Metabolism. Retrieved from MDPI. [Link]

Sources

- 1. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolic Stability and Metabolite Analysis of Drugs - Creative Diagnostics [qbd.creative-diagnostics.com]

- 3. researchgate.net [researchgate.net]

- 4. Drug Metabolism - Medications - MSD Manual Consumer Version [msdmanuals.com]

- 5. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Biotransformation and bioactivation reactions of alicyclic amines in drug molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Drug Metabolism – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]

- 12. Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes: Opposing Roles for the Secondary Hydroxylamine and Primary Amine Metabolites of Desipramine, (S)-Fluoxetine, and N-Desmethyldiltiazem - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The role of aldehyde oxidase in drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Aldehyde Oxidase | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 16. Aldehyde oxidase - Wikipedia [en.wikipedia.org]

- 17. Glucuronidation of amine substrates by purified and expressed UDP-glucuronosyltransferase proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ClinPGx [clinpgx.org]

- 19. Glucuronidation of amines and hydroxylated xenobiotics and endobiotics catalyzed by expressed human UGT1.4 protein [pubmed.ncbi.nlm.nih.gov]

- 20. semanticscholar.org [semanticscholar.org]

- 21. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 22. nuvisan.com [nuvisan.com]

- 23. researchgate.net [researchgate.net]

- 24. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]

2-(Cyclobutylmethoxy)ethan-1-amine safety data sheet SDS

Technical Profile & Safety Guide: 2-(Cyclobutylmethoxy)ethan-1-amine

Document Control:

-

Version: 1.0 (Technical Advisory)

-

Status: Research Use Only (RUO)

Part 1: Executive Summary

2-(Cyclobutylmethoxy)ethan-1-amine is a specialized bifunctional building block used primarily in medicinal chemistry as a linker or a distinct amine motif. It features a cyclobutyl group connected via a methoxy ether linkage to an ethylamine chain.[1] This structural combination offers a balance of lipophilicity (from the cyclobutyl ring) and polarity (from the ether and amine), making it valuable for modulating the physicochemical properties of drug candidates.

Safety Snapshot: As a primary aliphatic amine, this compound is corrosive and basic . It poses significant risks of skin burns and eye damage.[2] The ether linkage introduces potential flammability and peroxide formation risks upon prolonged storage. Strict adherence to engineering controls and personal protective equipment (PPE) is non-negotiable.

Part 2: Chemical Identity & Characterization

| Parameter | Specification |

| Chemical Name | 2-(Cyclobutylmethoxy)ethan-1-amine |

| Synonyms | 2-(Cyclobutylmethoxy)ethylamine; (2-Aminoethoxy)methylcyclobutane |

| CAS Number | Not widely listed (Refer to Vendor COA) |

| Molecular Formula | C₇H₁₅NO |

| Molecular Weight | 129.20 g/mol |

| SMILES | C1CCC1COCCN |

| Functional Groups | Primary Amine (-NH₂), Ether (-O-), Cyclobutane Ring |

| Physical State | Liquid (Colorless to pale yellow) |

| Predicted Boiling Point | ~160–170 °C (based on SAR with 2-methoxyethylamine) |

| Solubility | Soluble in water, methanol, DCM, DMSO |

Structural Analysis (DOT Visualization)

Part 3: Hazard Identification & Risk Assessment

GHS Classification (Predicted/Class-Based):

-

Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).[2]

-

Serious Eye Damage: Category 1.

-

Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

-

Flammable Liquids: Category 4 (Combustible liquid).

Toxicological Mechanisms:

-

Corrosivity: The primary amine group (pKₐ ~10) readily protonates upon contact with tissue moisture, generating hydroxide ions that cause saponification of lipids and protein denaturation (alkaline burn).

-

Sensitization: While not explicitly characterized for this specific analog, primary amines can act as haptens, potentially leading to skin sensitization.

Risk Assessment Matrix:

| Hazard Type | Risk Level | Mitigation Strategy |

| Contact (Skin/Eye) | CRITICAL | Full-face shield, Neoprene/Nitrile gloves (double-gloved), Lab coat. |

| Inhalation | HIGH | Use only in a chemical fume hood. Amine vapors are respiratory irritants.[3] |

| Flammability | MODERATE | Keep away from heat/sparks.[3] Ground equipment to prevent static discharge. |

| Reactivity | MODERATE | Incompatible with strong acids, acid chlorides, and anhydrides. |

Part 4: Safe Handling & Storage Protocols

Handling Workflow

-

Atmosphere: Amines react with atmospheric CO₂ to form carbamates (white crust). Handle under an inert atmosphere (Nitrogen or Argon) whenever possible.[4]

-

Transfer: Use positive displacement pipettes or glass syringes for small volumes. For larger volumes, use cannula transfer techniques.

-

Vessel: Glass (borosilicate). Avoid aluminum or copper fittings as amines can corrode them.

Storage Conditions

-

Temperature: 2–8 °C (Refrigerated).

-

Environment: Store under Nitrogen/Argon. Hygroscopic—keep tightly sealed.

-

Shelf Life: ~12 months if stored correctly. Check for discoloration (yellowing indicates oxidation) or precipitate (carbamates) before use.

Analytical Verification (Self-Validating Protocol)

Before using the reagent in critical synthesis, verify its integrity:

-

Visual: Clear liquid.[4] Haze implies water absorption or salt formation.

-

¹H NMR (CDCl₃): Check for the characteristic cyclobutyl multiplet (~1.7–2.0 ppm) and the triplet for -CH₂-N (~2.8 ppm).

-

Titration (Optional): Titrate with 0.1 M HCl to determine exact amine content if precise stoichiometry is required.

Part 5: Emergency Response Protocols

Emergency Action Plan (DOT Visualization)

Part 6: Synthesis & Application Context

This amine is typically synthesized via Williamson Ether Synthesis followed by Gabriel Synthesis or Nitrile Reduction :

-

Ether Formation: Cyclobutylmethanol + 2-Chloroethanol

2-(Cyclobutylmethoxy)ethanol. -

Activation: Conversion of the alcohol to a mesylate/tosylate.

-

Amination: Displacement with Sodium Azide followed by reduction (Staudinger or Hydrogenation) to yield the final amine.

Key Application: It serves as a "linker" in PROTACs (Proteolysis Targeting Chimeras) or as a side-chain modifier in kinase inhibitors, where the cyclobutyl group provides steric bulk without the high lipophilicity of a cyclohexyl or phenyl group.

References

-

PubChem. Compound Summary: 2-methoxyethylamine (Analogous Data). National Library of Medicine. Available at: [Link]

-

ECHA (European Chemicals Agency). Registration Dossier: Amines, C12-14-tert-alkyl. (General Amine Safety). Available at: [Link]

Sources

Technical Guide: Novel Primary Amine Linkers with Cyclobutyl Groups

Executive Summary

In the landscape of bifunctional pharmacophores—specifically Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs)—linker chemistry has evolved from passive spacing to active structural governance.[1] This guide focuses on cyclobutyl-containing primary amine linkers , a motif that offers a superior bioisosteric alternative to linear alkyl chains.

Unlike flexible polymethylene linkers (

Structural & Physicochemical Rationale[2][3][4][5][6][7]

The "Goldilocks" Ring Strain

The cyclobutane ring exists in a puckered conformation (butterfly shape) with a dihedral angle of approximately 25–35° . This puckering relieves torsional strain caused by eclipsing hydrogens.

-

vs. Cyclopropane: Cyclobutane is less reactive and less prone to acid-catalyzed ring opening, making it stable enough for diverse conjugation chemistries.

-

vs. Cyclopentane: It possesses significantly higher rigidity. While cyclopentane undergoes rapid pseudorotation ("envelope" flipping), cyclobutane’s inversion barrier (~1.5 kcal/mol) allows for distinct, separable geometric isomers that can be exploited to fix ligand orientation.

Vectorial Control: cis vs. trans

The primary amine functionality on a cyclobutyl ring offers two distinct geometric isomers, each providing a unique "exit vector" for the attached payload or ligand.

| Isomer | Geometry | Vector Angle (Approx) | Application Case |

| cis-1,3-disubstituted | Convergent | ~60° | "U-shape" binding modes; inducing proximity in ternary complexes (PROTACs). |

| trans-1,3-disubstituted | Linear | ~180° | Extended reach; mimics linear alkyl chains but with rigidified distance (ADCs). |

| 1,2-disubstituted | Orthogonal | ~90° | Fragment-based design; exploring side-pockets. |

Metabolic Stability

Linear alkyl amines are susceptible to Cytochrome P450-mediated

Synthetic Architectures & Stereocontrol

The synthesis of cyclobutyl primary amines generally proceeds through the modification of 3-oxocyclobutane-1-carboxylic acid . The critical challenge is controlling the cis/trans ratio during the installation of the amine.

Workflow: Reductive Amination Approach

This is the most robust route for generating the primary amine handle.

Figure 1: Synthetic pathway for generating the core amine linker motif. Thermodynamic control during reduction dictates the diastereomeric ratio.

Protocol: Synthesis of 3-Aminocyclobutane-1-carboxylic Acid (HCl Salt)

Reagents: 3-Oxocyclobutane-1-carboxylic acid, Hydroxylamine hydrochloride, Sodium acetate, Ethanol, Raney Nickel (or Rh/Al2O3).

-

Oxime Formation:

-

Dissolve 3-oxocyclobutane-1-carboxylic acid (1.0 eq) in water/ethanol (1:1).

-

Add

(1.2 eq) and NaOAc (1.5 eq). -

Reflux for 2 hours. Monitor by LC-MS for disappearance of ketone.

-

Checkpoint: The oxime usually precipitates upon cooling or concentration.

-

-

Reduction (Stereodivergent Step):

-

For cis-dominant: Hydrogenation using

in aqueous ammonia often favors the cis isomer due to catalyst face selectivity. -

For trans-dominant: Reduction with Sodium in Ethanol (dissolving metal reduction) typically yields the thermodynamically more stable trans isomer.

-

Procedure (General Hydrogenation): Suspend oxime in 10%

. Add Raney Ni (10 wt%). Hydrogenate at 50 psi for 12 hours.

-

-

Purification:

-

Filter catalyst. Concentrate filtrate.

-

Acidify with 6N HCl to form the hydrochloride salt.

-

Isomer Separation: Fractional crystallization from MeOH/Et2O is often sufficient to isolate the trans-isomer. The cis-isomer may require preparative HPLC or conversion to an N-Boc derivative for silica chromatography.

-

Application Protocols: Conjugation Chemistry

Once the linker is synthesized, the primary amine serves as the nucleophile for attachment to the payload or E3 ligase ligand.

General Amide Coupling (To Carboxylic Acid Payloads)

Context: Attaching the linker to a PROTAC ligand (e.g., VHL ligand or Thalidomide derivative).

Reagents: HATU, DIPEA, DMF.

-

Activation: Dissolve the carboxylic acid partner (1.0 eq) in dry DMF (0.1 M). Add HATU (1.1 eq) and DIPEA (3.0 eq). Stir for 5 minutes to form the activated ester.

-

Coupling: Add the cyclobutyl amine linker (1.1 eq). If using the HCl salt, ensure sufficient DIPEA is added (total 4-5 eq) to neutralize the salt.

-

Reaction: Stir at Room Temperature (RT) for 1–2 hours.

-

Self-Validation:

-

Take a 5 µL aliquot.

-

Quench with MeOH.

-

Run LC-MS.

-

Success Criteria: >95% conversion to product mass; absence of activated ester peak.

-

Reductive Amination (To Aldehyde Payloads)

Context: Creating secondary amine linkages which retain basicity (often crucial for solubility).

-

Imine Formation: Combine cyclobutyl amine (1.2 eq) and aldehyde payload (1.0 eq) in DCM/MeOH (1:1). Add

(anhydrous) to scavenge water. Stir for 2 hours. -

Reduction: Cool to 0°C. Add

(3.0 eq) portion-wise. -

Workup: Quench with saturated

. Extract with DCM.

Case Studies & Biological Logic

PROTACs: The "Rigidity" Advantage

In PROTAC design, the formation of a productive Ternary Complex (Target:PROTAC:E3 Ligase) is cooperative. Flexible alkyl linkers suffer from a high entropic penalty (

-

Logic: Replacing a butyl linker with a trans-1,3-cyclobutyl linker maintains the distance (~6 Å) but freezes the conformation.

-

Outcome: If the vector matches the required binding interface, the binding affinity (

) and degradation potency (

ADCs: Cathepsin Selectivity

Recent studies utilize cyclobutane-1,1-dicarboxamide motifs in ADC linkers.[4][]

-

Mechanism: The steric bulk of the cyclobutane adjacent to the amide bond alters protease recognition.

-

Data: Linkers containing this motif show high sensitivity to Cathepsin B (tumor-associated) but resistance to Cathepsin K (bone/normal tissue), improving the therapeutic index compared to standard Val-Cit linkers.

Figure 2: Decision matrix for selecting cyclobutyl linkers over traditional alkyl chains in drug design.

References

-

Vazquez, M. et al. (2021). "Cyclobutanes in Small-Molecule Drug Candidates." Journal of Medicinal Chemistry. Link

-

Mykhailiuk, P. K. (2019). "Conformationally Restricted Amines in Medicinal Chemistry." Enamine Technical Review. Link

-

Wei, S. et al. (2018). "Cyclobutane-1,1-dicarboxamide-based linkers for Antibody-Drug Conjugates." Bioconjugate Chemistry. Link

-

Testa, A. et al. (2020). "3-Fluoro-cyclobutane as a rigid linker in PROTAC design." Angewandte Chemie International Edition. Link

-

Caculitan, N. G. et al. (2017). "Cathepsin B is the primary protease responsible for cleaving Val-Cit linkers in ADCs." Cancer Research. Link

Sources

Technical Whitepaper: Solubility Profile and Solvent Selection for 2-(Cyclobutylmethoxy)ethan-1-amine

[1]

Executive Summary

2-(Cyclobutylmethoxy)ethan-1-amine (C7H15NO) represents a specialized ether-amine building block, increasingly relevant in medicinal chemistry for linker design (e.g., PROTACs) and fragment-based drug discovery.[1] Its structure—comprising a lipophilic cyclobutyl headgroup, an ether linkage, and a polar primary amine tail—creates a unique amphiphilic solubility profile.

This guide provides a technical analysis of its solubility behavior, predicting high solubility in polar organic solvents and pH-dependent aqueous solubility.[1] It establishes protocols for experimental validation, solvent selection for synthesis, and purification strategies based on acid-base partitioning.[1]

Physicochemical Characterization

Understanding the molecular architecture is the first step in predicting solubility.[1]

| Property | Value (Predicted) | Structural Basis |

| Molecular Formula | C7H15NO | Cyclobutyl-CH2-O-CH2-CH2-NH2 |

| Molecular Weight | 129.20 g/mol | Low MW facilitates high molar solubility.[1] |

| pKa (Conjugate Acid) | ~9.8 – 10.2 | Typical for primary aliphatic amines; dictates pH-dependent solubility.[1] |

| LogP (Octanol/Water) | ~0.8 – 1.2 | The cyclobutyl group adds lipophilicity, balancing the hydrophilic amine/ether.[1] |

| H-Bond Donors | 2 (NH2) | Critical for solubility in protic solvents (Water, Alcohols).[1] |

| H-Bond Acceptors | 2 (N, O) | Facilitates solubility in polar aprotic solvents.[1] |

Senior Scientist Insight: The ether oxygen acts as a weak Lewis base, enhancing solubility in aqueous media without significantly increasing the pKa of the amine.[1] This "stealth" hydrophilicity is often underestimated in solvent screening.[1]

Solubility Profile & Solvent Compatibility

Based on the "Like Dissolves Like" principle and Structure-Activity Relationship (SAR) analysis of analogous ether-amines (e.g., 2-methoxyethylamine), the following solubility profile is established for the free base form.

A. Polar Protic Solvents (High Solubility)[1]

-

Solvents: Water, Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA).[1]

-

Mechanism: Strong hydrogen bonding between the solvent -OH and the amine -NH2 / ether -O-.[1]

-

Application: Ideal for hydrogenation reactions or nucleophilic opening of epoxides.[1]

-

Caution: In water, the solution will be alkaline (pH > 11).[1]

B. Polar Aprotic Solvents (High Solubility)[1]

-

Solvents: Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (MeCN), Acetone.[1]

-

Mechanism: Dipole-dipole interactions solvate the polar amine headgroup.[1]

-

Application: Preferred for S_N2 alkylation reactions where nucleophilicity of the amine must be maximized.[1]

C. Chlorinated & Non-Polar Solvents (Moderate to High Solubility)[1]

-

Solvents: Dichloromethane (DCM), Chloroform (CHCl3), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc).[1]

-

Mechanism: The cyclobutyl and ethyl chains provide sufficient Van der Waals surface area for solvation in moderately polar organics.[1]

-

Application: DCM is the "Gold Standard" for extraction and amide coupling reactions.[1]

D. Hydrocarbons (Low Solubility / Anti-Solvents)[1]

Experimental Protocols

As this is a specific building block, empirical data must be generated to validate process parameters.[1]

Protocol 1: Gravimetric Solubility Determination (Saturation Method)

Use this protocol to determine the exact solubility limit (mg/mL) for process scale-up.[1]

-

Preparation: Weigh 50 mg of 2-(Cyclobutylmethoxy)ethan-1-amine into a tared 4 mL vial.

-

Addition: Add the target solvent in 50 µL increments at 25°C.

-

Agitation: Vortex for 30 seconds after each addition.

-

Observation:

-

Calculation:

Protocol 2: pH-Dependent Partitioning (LogD) Validation

Critical for designing extraction workups.[1]

-

System: Prepare a biphasic system of DCM (Organic) and Water (Aqueous) .

-

Acidic Condition (pH 2): Add 1M HCl. The amine protonates (

) and partitions into the Aqueous Phase .[1] -

Basic Condition (pH 12): Add 1M NaOH. The amine deprotonates (

) and partitions into the Organic Phase (DCM) .[1] -

Validation: Analyze layers via TLC or LC-MS to confirm migration.

Application in Drug Development

Workflow Visualization: Solvent Selection Strategy

The following diagram illustrates the decision logic for solvent selection based on the intended chemical transformation.

Figure 1: Decision matrix for solvent selection during reaction, workup, and purification phases.[1]

Purification Strategy: The Acid-Base Swing

Because 2-(Cyclobutylmethoxy)ethan-1-amine is a base, it can be purified without chromatography using a "Catch and Release" strategy:

-

Dissolve crude mixture in DCM.

-